2-Bromo-8-methylimidazo[1,2-a]pyridine
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Overview
Description
2-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound with the molecular formula C8H7BrN2. It is a derivative of imidazo[1,2-a]pyridine, which is known for its wide range of applications in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been known to interact with various biochemical pathways, contributing to their broad spectrum of biological effects .
Result of Action
3-bromo-2-methyl-1h-imidazo[1,2-a]pyridinium bromide, a related compound, has shown antimicrobial properties against staphylococcus aureus .
Preparation Methods
The synthesis of 2-Bromo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method is the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in chloroform, which results in the substitution of a hydrogen atom at the C-2 position with a bromine atom . The reaction conditions usually involve maintaining the reaction mixture at room temperature and using a stoichiometric amount of bromine .
Chemical Reactions Analysis
2-Bromo-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common reagents used in these reactions include bromine, sodium methoxide, and various transition metal catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Material Science: The compound is used in the synthesis of materials with specific electronic and optical properties.
Biological Research: It is employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Comparison with Similar Compounds
2-Bromo-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern and the presence of a bromine atom at the C-2 position. Similar compounds include:
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine substitution and has different chemical properties.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Has the bromine atom at a different position, leading to distinct reactivity and applications.
8-Methylimidazo[1,2-a]pyridine: Does not have any halogen substitution, resulting in different chemical behavior.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their substitution patterns, which influence their chemical and biological properties.
Properties
IUPAC Name |
2-bromo-8-methylimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-11-5-7(9)10-8(6)11/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPPIXVSSKWNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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